molecular formula C14H9ClN6 B6085621 N-(4-chlorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine

N-(4-chlorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine

Cat. No.: B6085621
M. Wt: 296.71 g/mol
InChI Key: OIIZPUNMSMSPDL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties

Scientific Research Applications

N-(4-chlorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine typically involves the reaction of 4-chloroaniline with tetrazolo[1,5-a]quinoxaline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the formation of various substituted quinoxaline derivatives .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(4-chlorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine is unique due to its specific chemical structure, which imparts distinct pharmacological properties.

Properties

IUPAC Name

N-(4-chlorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN6/c15-9-5-7-10(8-6-9)16-13-14-18-19-20-21(14)12-4-2-1-3-11(12)17-13/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIZPUNMSMSPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=NN23)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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